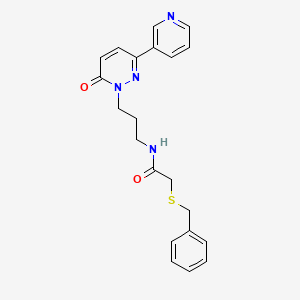
2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide is a chemical compound that has been synthesized for scientific research purposes. It is a member of the pyridazinone family of compounds and has been found to have potential applications in various fields of research.
Applications De Recherche Scientifique
Discovery of Clinical Candidates
K. Shibuya et al. (2018) identified "2-(4-(2-((1 H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)- N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)" as an aqueous-soluble potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1 with significant selectivity over ACAT-2. This compound demonstrated improved oral absorption and is considered a promising clinical candidate for treating diseases associated with ACAT-1 overexpression (Shibuya et al., 2018).
Analgesic and Anti-Inflammatory Activities
D. Doğruer and M. Şahin (2003) synthesized a new series of pyridazinone derivatives and evaluated their analgesic and anti-inflammatory activities. Their study found that these compounds were more potent than aspirin in certain tests, highlighting their potential as therapeutic agents (Doğruer & Şahin, 2003).
Synthesis of Heterocycles with Biological Activities
Asmaa M. Fahim and Eman H. I. Ismael (2019) explored the synthesis of novel sulphonamide derivatives with significant antimicrobial activity. Their study demonstrates the utility of these compounds in developing new antimicrobial agents, supported by quantum calculations for structural analysis (Fahim & Ismael, 2019).
Antitumor and Insecticidal Assessments
A. Fadda et al. (2017) conducted a study on novel heterocycles incorporating a thiadiazole moiety, demonstrating their effectiveness against the cotton leafworm, Spodoptera littoralis. This highlights the potential of these compounds in agricultural applications as insecticidal agents (Fadda et al., 2017).
Mécanisme D'action
Target of Action
The primary targets of the compound “2-(benzylsulfanyl)-N-{3-[6-oxo-3-(pyridin-3-yl)-1,6-dihydropyridazin-1-yl]propyl}acetamide” are currently unknown. The compound is a relatively new entity and research is ongoing to identify its specific targets .
Mode of Action
It is believed to interact with its targets through a radical approach
Biochemical Pathways
The biochemical pathways affected by this compound are yet to be determined. Given its structural similarity to other compounds, it may influence several pathways. Without specific target information, it is challenging to predict the exact pathways and their downstream effects .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently under investigation. These properties will significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation .
Result of Action
The molecular and cellular effects of the compound’s action are still under investigation. As the compound’s targets and mode of action become clearer, researchers will be able to better understand its effects at the molecular and cellular levels .
Propriétés
IUPAC Name |
2-benzylsulfanyl-N-[3-(6-oxo-3-pyridin-3-ylpyridazin-1-yl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20(16-28-15-17-6-2-1-3-7-17)23-12-5-13-25-21(27)10-9-19(24-25)18-8-4-11-22-14-18/h1-4,6-11,14H,5,12-13,15-16H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMQCXFDGCLNGKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NCCCN2C(=O)C=CC(=N2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-N-(3-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)propyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(piperidin-1-yl)methanone](/img/structure/B2812483.png)

![2,6-dichloro-3,7-dimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione](/img/structure/B2812486.png)
![3-(6-Isopropoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2812488.png)
![3-(3-{[(Tert-butoxy)carbonyl]amino}oxolan-3-yl)propanoic acid](/img/structure/B2812489.png)
![2-(4-Chlorophenyl)-1-(4-(3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)ethanone](/img/structure/B2812492.png)
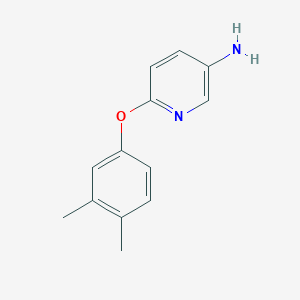
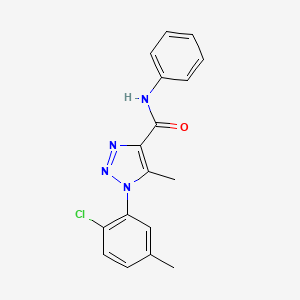
![2-(butylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2812497.png)
![1-(1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one](/img/structure/B2812498.png)
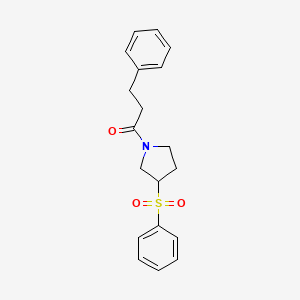
![ethyl 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)propanoate](/img/structure/B2812501.png)
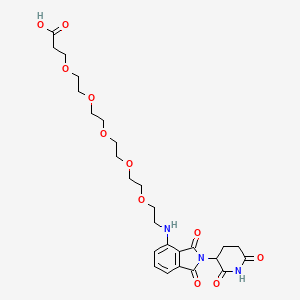
![5-[(3-Chlorobenzyl)thio]-8,9-dimethoxy-2-(4-nitrophenyl)[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2812505.png)